Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate
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Overview
Description
Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate is a chemical compound belonging to the class of benzoates. It is characterized by its yellow crystalline powder form and is utilized in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate typically involves the esterification of 2-chloro-5-(5-formyl-2-furyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The chloro group in this compound can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted benzoates.
Scientific Research Applications
Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Ethyl 2-chloro-5-(5-formyl-2-thienyl)benzoate: Similar structure but contains a thiophene ring instead of a furan ring.
Ethyl 2-chloro-5-(5-formyl-2-pyrrolyl)benzoate: Contains a pyrrole ring instead of a furan ring.
Uniqueness: Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
ethyl 2-chloro-5-(5-formylfuran-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-9(3-5-12(11)15)13-6-4-10(8-16)19-13/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTGQPLJEJKCDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395152 |
Source
|
Record name | Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752231-43-9 |
Source
|
Record name | Ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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